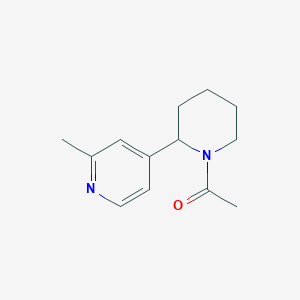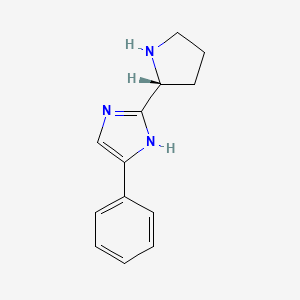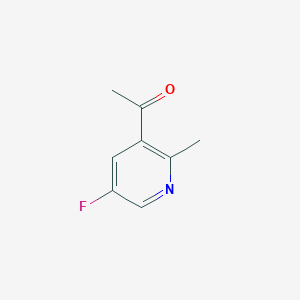
4-(3-Chlorophenyl)thiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chlorophenyl)thiazol-5-amine is a heterocyclic organic compound that features a thiazole ring substituted with a 3-chlorophenyl group at the 4-position and an amine group at the 5-position. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)thiazol-5-amine typically involves the reaction of 3-chlorobenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include heating the mixture in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Chlorophenyl)thiazol-5-amine undergoes various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.
Nucleophilic Substitution: The presence of the amine group allows for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation but often involve heating and the use of solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield halogenated derivatives, while nucleophilic substitution can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
4-(3-Chlorophenyl)thiazol-5-amine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-(3-Chlorophenyl)thiazol-5-amine involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions with biological molecules, while the amine group can form hydrogen bonds. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
4-(3-Chlorophenyl)thiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group enhances its lipophilicity and potential for membrane permeability, while the amine group provides additional sites for chemical modification .
Eigenschaften
Molekularformel |
C9H7ClN2S |
|---|---|
Molekulargewicht |
210.68 g/mol |
IUPAC-Name |
4-(3-chlorophenyl)-1,3-thiazol-5-amine |
InChI |
InChI=1S/C9H7ClN2S/c10-7-3-1-2-6(4-7)8-9(11)13-5-12-8/h1-5H,11H2 |
InChI-Schlüssel |
STPRQBGCSDWYMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2=C(SC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[c]isoxazol-3-amine](/img/structure/B11811436.png)




![5-Chloro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11811464.png)
![5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11811472.png)
![2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid](/img/structure/B11811475.png)






